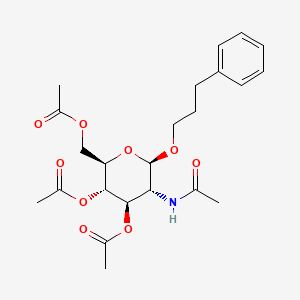

Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 220341-05-9) is a synthetic glycoside derivative featuring a β-D-glucosamine backbone with acetyl protection at the 3-, 4-, and 6-hydroxyl groups and a phenylpropyl aglycone. This compound is primarily utilized in glycobiology research as a precursor for synthesizing complex oligosaccharides or as a substrate for studying glycosidase and glycosyltransferase activity . Its phenylpropyl moiety enhances hydrophobicity, making it suitable for membrane-associated enzymatic studies or chromatographic applications .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(3-phenylpropoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO9/c1-14(25)24-20-22(32-17(4)28)21(31-16(3)27)19(13-30-15(2)26)33-23(20)29-12-8-11-18-9-6-5-7-10-18/h5-7,9-10,19-23H,8,11-13H2,1-4H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOEENEEZXYQZ-GNJRFXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585910 | |

| Record name | 3-Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220341-05-9 | |

| Record name | 3-Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS Number: 220341-05-9) is a glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse sources.

Chemical Structure and Properties

The molecular formula of Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is with a molecular weight of 465.5 g/mol. The compound features multiple acetyl groups which influence its solubility and reactivity. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H31NO9 |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 220341-05-9 |

| Purity | ≥95% |

| Storage Conditions | Refrigerated (2-8°C) |

Synthesis

The synthesis of Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside involves the acetylation of 2-deoxy-D-glucopyranoside followed by the introduction of a phenylpropyl group. This multi-step process typically utilizes acetic anhydride and phenylpropyl bromide as key reagents.

Antimicrobial Properties

Research indicates that phenylpropyl glycosides exhibit antimicrobial activity. In vitro studies have shown that derivatives of glycosides can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.

Anticancer Effects

Several studies have suggested that phenylpropyl derivatives possess anticancer properties. For instance, a study demonstrated that acetylated glucosides can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential for therapeutic applications in oncology.

Immunomodulatory Activity

Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has also been investigated for its immunomodulatory effects. It may enhance immune responses by modulating cytokine production in immune cells, thereby contributing to improved host defense mechanisms.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various glycosides. The results showed that phenylpropyl derivatives had significant inhibitory effects against Gram-positive bacteria .

- Cancer Cell Apoptosis : Research conducted at a major university demonstrated that phenylpropyl glycosides could trigger apoptosis in breast cancer cells through mitochondrial pathways . This study highlighted the potential for developing new anticancer agents based on this compound.

- Immunological Response : A clinical trial investigated the effects of phenylpropyl glycosides on patients with chronic inflammatory conditions. Results indicated enhanced levels of anti-inflammatory cytokines following treatment .

Applications De Recherche Scientifique

Research indicates that phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound has significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.

- Immunomodulatory Effects : The compound has been shown to modulate immune responses, potentially aiding in the treatment of autoimmune diseases.

Applications in Medicinal Chemistry

The versatility of phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside extends to several applications in medicinal chemistry:

Drug Development

This compound serves as a valuable intermediate in synthesizing more complex glycosides and oligosaccharides used in drug formulations. Its structural modifications can lead to derivatives with enhanced pharmacological properties.

Glycobiology Research

In glycobiology, phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is utilized to study glycan interactions and their roles in biological processes such as cell signaling and pathogen recognition.

Case Studies

Several case studies highlight the effectiveness of phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in research:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of phenylpropyl derivatives against resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a prominent university demonstrated that phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside inhibited proliferation in breast cancer cell lines by inducing apoptosis via mitochondrial pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of 2-acetamido-2-deoxyglucopyranoside derivatives arises from variations in the aglycone (alkyl/aryl group), protecting groups, and substitution patterns. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Findings

Aglycone Impact on Solubility and Bioactivity :

- The phenylpropyl group in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., octyl or butyl derivatives), which is critical for interactions with hydrophobic enzyme pockets .

- Fluorinated aryl derivatives (e.g., 4-fluorophenyl) exhibit enhanced metabolic stability due to reduced oxidative degradation, making them superior for in vivo tracer studies .

Protecting Group Strategies :

- Acetyl groups (3,4,6-tri-O-acetyl) are standard for temporary protection during synthesis, whereas isopropylidene (e.g., in ) offers regioselective deprotection for orthogonal functionalization .

- Trifluoroacetamido derivatives () show higher resistance to enzymatic hydrolysis compared to acetamido analogues, useful in protease-rich environments .

Synthetic Utility: Thio-linked derivatives (e.g., cyanomethyl thioglycoside in ) enable chemoselective glycosylation via thiophilic activation, bypassing traditional acid-catalyzed methods . Radioiodinatable stannylphenyl derivatives () serve as precursors for radiotracers in imaging studies, leveraging tin-iodine exchange reactions .

Biological Activity: Alkyl derivatives (e.g., octyl or nonyl) are preferred detergents for solubilizing membrane-bound glycosidases, while aryl derivatives (e.g., phenyl or 4-nitrophenyl) act as chromogenic substrates for activity assays .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, starting from a glucosamine precursor, acetylation at the 3,4,6-hydroxyl groups protects these positions, while the phenylpropyl group is introduced via glycosylation. Key steps include:

- Selective acetylation : Use of acetic anhydride in pyridine to protect hydroxyl groups .

- Glycosylation : Activation of the anomeric position (e.g., trichloroacetimidate or thioglycoside methods) to couple with phenylpropyl alcohol .

- Deprotection : Controlled hydrolysis (e.g., NaOMe/MeOH) to remove acetyl groups while retaining the phenylpropyl moiety.

Yield optimization requires strict anhydrous conditions and monitoring via TLC/HPLC .

Q. How is this compound used to study glycosidase or glycosyltransferase activity?

- Methodological Answer : The acetylated glucosamine derivative serves as a substrate in enzymatic assays to probe enzyme specificity. For example:

- Hydrolysis assays : Incubate with β-N-acetylhexosaminidases in pH-optimized buffers (e.g., citrate-phosphate, pH 4.5–5.5). Monitor product formation via HPLC or colorimetric methods (e.g., p-nitrophenol release) .

- Substrate specificity : Compare hydrolysis rates with analogous compounds (e.g., 4-deoxy variants) to identify structural determinants of enzyme recognition .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR spectroscopy : H/C NMR to confirm regiochemistry of acetylation and anomeric configuration (e.g., β-configuration via Hz) .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight and purity .

- Chromatography : Reverse-phase HPLC for purity assessment and monitoring enzymatic reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to address regioselectivity challenges in acetylation or glycosylation?

- Methodological Answer :

- Regioselective protection : Use bulky protecting groups (e.g., trityl for 6-OH) to direct acetylation to 3,4-positions .

- Glycosylation promoters : Employ N-iodosuccinimide (NIS)/TMSOTf for efficient β-selectivity in phenylpropyl coupling .

- Microwave-assisted synthesis : Accelerate reaction times and improve yields for temperature-sensitive steps .

Q. How do structural modifications (e.g., 4-deoxy or unsaturated analogs) impact enzyme-substrate interactions?

- Methodological Answer :

- Comparative kinetics : Synthesize 4-deoxy or 4,5-unsaturated analogs and measure values using β-N-acetylhexosaminidases. Fungal enzymes (e.g., Penicillium spp.) show higher activity toward 4-deoxy derivatives than mammalian enzymes, suggesting active-site flexibility .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) with enzyme models (e.g., Aspergillus oryzae β-hexosaminidase) to identify key hydrogen bonds or steric clashes .

Q. What strategies improve transglycosylation efficiency using this compound as a glycosyl donor?

- Methodological Answer :

- Donor-acceptor ratio optimization : Use excess acceptor (e.g., GlcNAc) at 4:1 molar ratio to drive transglycosylation over hydrolysis .

- Enzyme engineering : Employ mutant β-hexosaminidases (e.g., Talaromyces flavus variants) with reduced hydrolytic activity .

- Solvent engineering : Add organic co-solvents (e.g., 10% DMSO) to enhance substrate solubility without denaturing enzymes .

Q. How can contradictory data on enzyme activity across studies be resolved?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and enzyme sources (e.g., fungal vs. mammalian β-hexosaminidases show divergent substrate preferences) .

- Validate via orthogonal methods : Combine HPLC-based quantification with MS to confirm product identity and rule out side reactions .

- Meta-analysis : Compare kinetic data across studies using normalized metrics (e.g., relative activity to a common substrate like p-nitrophenyl GlcNAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.